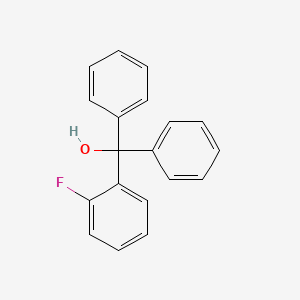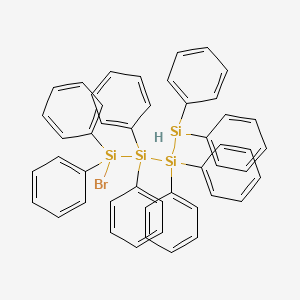
4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzylidene group, a trimethoxyphenyl group, and an oxazolinone ring, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one typically involves the condensation of 2-hydroxybenzaldehyde with 3,4,5-trimethoxyphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazolinone ring using a dehydrating agent like phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Hydroxybenzylidene)-2-phenyl-2-oxazolin-5-one: Similar structure but lacks the trimethoxyphenyl group.
4-(2-Hydroxybenzylidene)-2-(3,4-dimethoxyphenyl)-2-oxazolin-5-one: Similar structure with fewer methoxy groups on the phenyl ring.
4-(2-Hydroxybenzylidene)-2-(4-methoxyphenyl)-2-oxazolin-5-one: Similar structure with a single methoxy group on the phenyl ring.
Uniqueness
The presence of the trimethoxyphenyl group in 4-(2-Hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)-2-oxazolin-5-one imparts unique chemical properties and potential biological activities compared to its analogs. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C19H17NO6 |
|---|---|
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
(4E)-4-[(2-hydroxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H17NO6/c1-23-15-9-12(10-16(24-2)17(15)25-3)18-20-13(19(22)26-18)8-11-6-4-5-7-14(11)21/h4-10,21H,1-3H3/b13-8+ |
InChI-Schlüssel |
UXQMWNDXADTNHS-MDWZMJQESA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=N/C(=C/C3=CC=CC=C3O)/C(=O)O2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CC3=CC=CC=C3O)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11948530.png)
![Dibenz[a,j]anthracene-7,14-dione](/img/structure/B11948534.png)




![4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione](/img/structure/B11948563.png)
![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)

![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)


![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)
![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)
